

Reactivity and electrophilic substitution of 3-Methyl-1H-pyrrole

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Compound of Interest

Compound Name: 3-Methyl-1H-pyrrole

Cat. No.: B1294618

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An In-depth Technical Guide on the Reactivity and Electrophilic Substitution of **3-Methyl-1H-pyrrole**

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of **3-Methyl-1H-pyrrole** in electrophilic substitution reactions. Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Understanding the regioselectivity of their functionalization is critical for the rational design of novel compounds. This document details the underlying electronic and steric factors governing the reactivity of **3-Methyl-1H-pyrrole**, summarizes quantitative data for key reactions, provides detailed experimental protocols, and illustrates core concepts through chemical diagrams and workflows.

Core Concepts: Reactivity and Regioselectivity

The pyrrole ring is a π -excessive heteroaromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly increasing the electron density of the carbon atoms and making the ring highly activated towards electrophilic attack compared to benzene.

[\[1\]](#)[\[2\]](#)

1.1. Directing Effects in 3-Methyl-1H-pyrrole

Two primary factors govern the regiochemical outcome of electrophilic substitution on **3-Methyl-1H-pyrrole**:

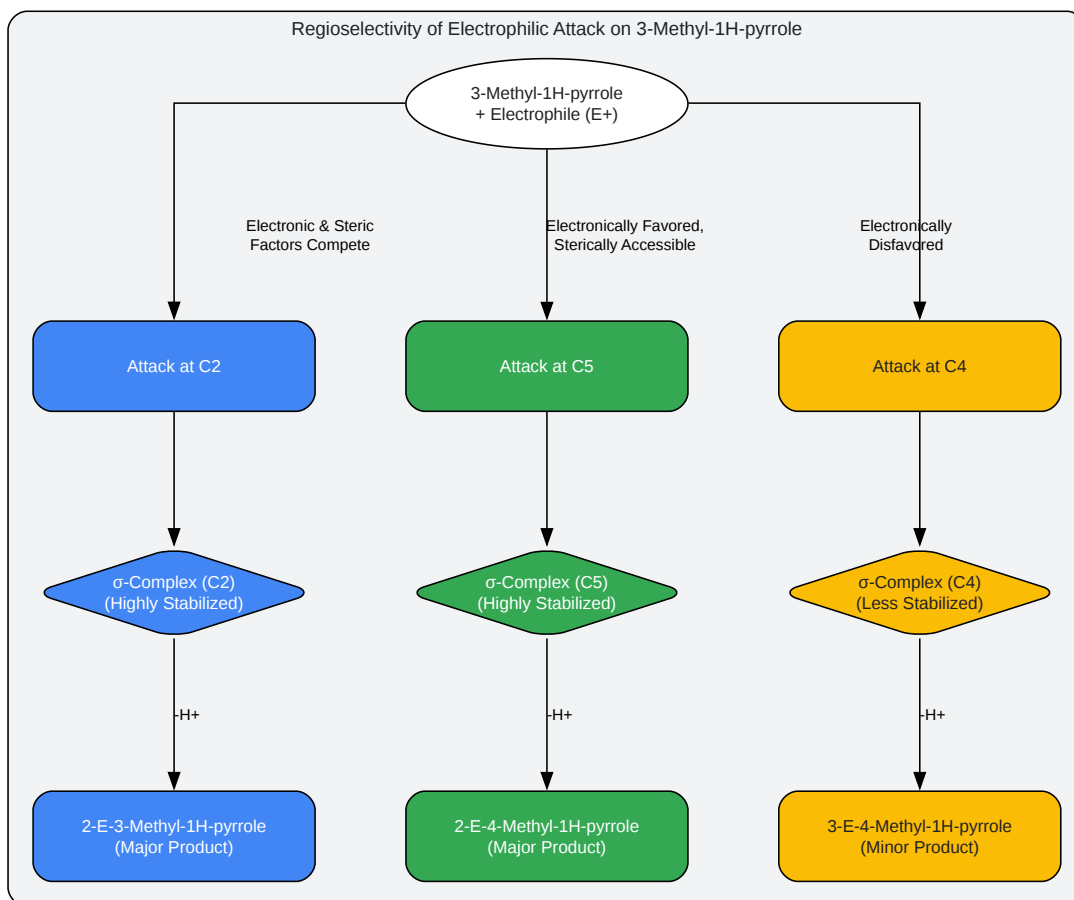
- **Nitrogen Heteroatom:** The delocalization of the nitrogen lone pair preferentially increases electron density at the α -positions (C2 and C5) over the β -positions (C3 and C4). Attack at the α -position leads to a more stable cationic intermediate (a σ -complex or arenium ion) where the positive charge can be delocalized over three atoms, including the nitrogen.^{[3][4][5]} In contrast, attack at a β -position results in a less stable intermediate with the charge delocalized over only two carbon atoms.^{[4][5]}
- **C3-Methyl Group:** The methyl group is an electron-donating group (+I inductive effect and hyperconjugation) that further activates the ring.^[6] It provides additional stabilization to adjacent positive charges in the σ -complex intermediate.

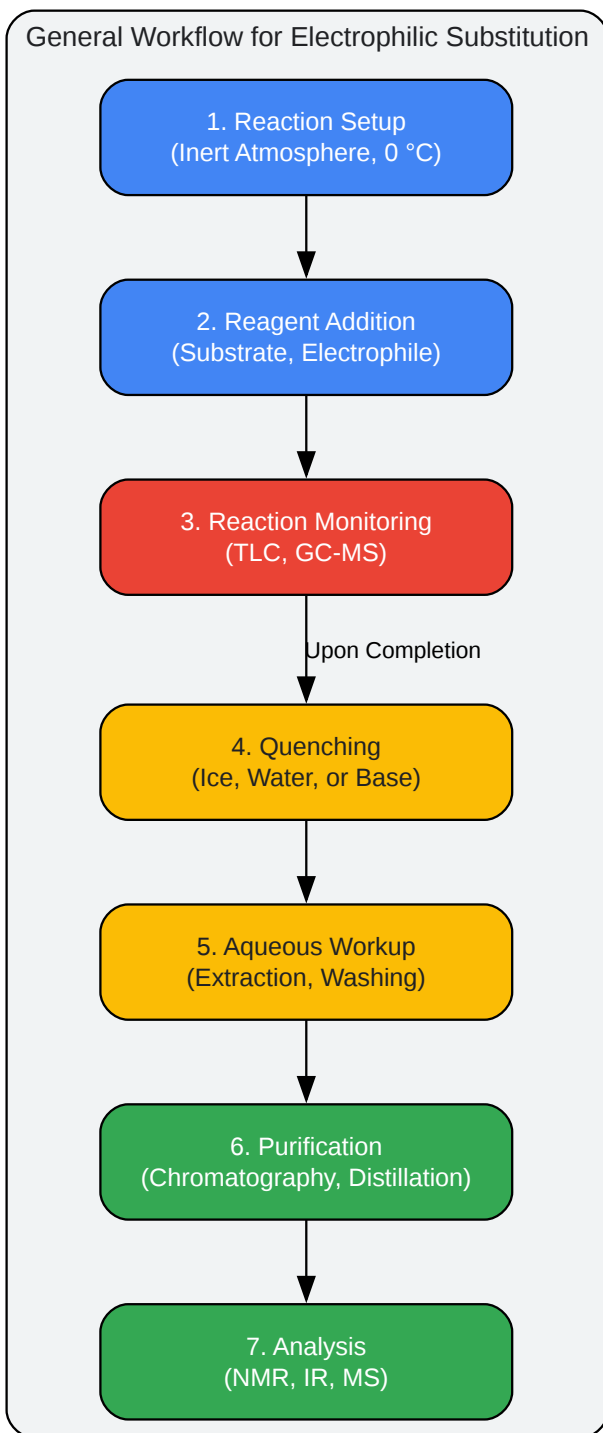
1.2. Predicted Regioselectivity

Combining these effects for **3-Methyl-1H-pyrrole**, electrophilic attack can occur at the three unsubstituted positions: C2, C5, and C4.

- **Attack at C2:** This position is electronically favored due to α -activation by the nitrogen. The adjacent C3-methyl group further stabilizes the resulting σ -complex.
- **Attack at C5:** This is also an α -position and is therefore highly activated. It is sterically the most accessible position.
- **Attack at C4:** This is a β -position. While it benefits from the activating effect of the adjacent methyl group, it lacks the superior resonance stabilization afforded by α -attack.

Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C5 positions. The precise ratio between C2 and C5 substitution will depend on the interplay between the electronic stabilization provided by the methyl group at the C2-adduct and the steric hindrance for the incoming electrophile at that same position.





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